4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: 4,6,8-trimethylquinazoline and 4-methylpyrimidine-2-amine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol, with a catalyst like palladium on carbon.
Product: 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions
-
Step 1: Synthesis of Quinazoline Core
Starting Materials: 2-aminobenzonitrile and acetone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Product: 4,6,8-trimethylquinazoline.
Chemical Reactions Analysis
Types of Reactions
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine moiety can be replaced with other functional groups using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
Similar Compounds
4,6,8-trimethylquinazoline: Lacks the pyrimidine moiety, making it less versatile in biological applications.
N-(4-methylpyrimidin-2-yl)quinazolin-2-amine: Lacks the methyl groups on the quinazoline core, potentially affecting its chemical reactivity and biological activity.
Uniqueness
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both the quinazoline core and the pyrimidine moiety allows for diverse chemical modifications and a broad range of applications in various fields.
Properties
Molecular Formula |
C16H17N5 |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C16H17N5/c1-9-7-10(2)14-13(8-9)12(4)19-16(20-14)21-15-17-6-5-11(3)18-15/h5-8H,1-4H3,(H,17,18,19,20,21) |
InChI Key |
QADLWBWJNMOZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC3=C(C=C(C=C3C(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.